

Mass spectrometry analysis of (1-Tosylpiperidin-2-yl)methanol

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Compound of Interest

Compound Name: (1-Tosylpiperidin-2-yl)methanol

Cat. No.: B2986389

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of (1-Tosylpiperidin-2-yl)methanol

This guide provides a comprehensive overview of the mass spectrometric analysis of **(1-Tosylpiperidin-2-yl)methanol**, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct mass spectral data for this specific molecule in public literature, this document outlines a predictive approach based on established fragmentation principles for its constituent chemical moieties. The guide covers predicted fragmentation patterns, quantitative data, and detailed experimental protocols.

Predicted Mass Spectrometry Fragmentation

The fragmentation of **(1-Tosylpiperidin-2-yl)methanol** in mass spectrometry is anticipated to be driven by the distinct chemical features of the molecule: the p-toluenesulfonyl (tosyl) group, the piperidine ring, and the methanol substituent. Under ionization, the molecule is expected to undergo several characteristic cleavage reactions.

The p-toluenesulfonyl group is known to produce a stable fragment at m/z 155.^[1] Another common fragmentation associated with the toluene structure is the formation of a tropylium ion at m/z 91. The piperidine ring, being a cyclic amine, typically undergoes alpha-cleavage adjacent to the nitrogen atom.^[2] This can lead to the opening of the ring and subsequent fragmentation. The hydroxymethyl group ($-CH_2OH$) can be lost as a neutral fragment (mass 31) or can lose a molecule of water (H_2O , mass 18), particularly in certain ionization modes.

By combining these principles, a fragmentation pathway can be proposed, allowing for the prediction of the major fragment ions that would be observed in a mass spectrum.

Data Presentation: Predicted Fragment Ions

The following table summarizes the predicted major fragment ions for **(1-Tosylpiperidin-2-yl)methanol**, their calculated mass-to-charge ratios (m/z), and their proposed structures. The parent molecule has a monoisotopic mass of 269.1137 g/mol .

m/z (Predicted)	Proposed Fragment Structure/Identity	Notes
270.1215	$[M+H]^+$	Protonated parent molecule.
252.1109	$[M+H - H_2O]^+$	Loss of water from the methanol group.
238.1316	$[M+H - CH_2OH]^+$	Alpha-cleavage resulting in the loss of the hydroxymethyl radical.
172.0898	$[C_9H_{14}NO_2S]^+$	Cleavage of the piperidine ring.
155.0116	$[C_7H_7O_2S]^+$	Characteristic p-toluenesulfonyl cation. [1]
114.0919	$[C_6H_{12}NO]^+$	Fragment containing the piperidinemethanol portion after loss of the tosyl group.
91.0548	$[C_7H_7]^+$	Tropylium ion derived from the toluene portion of the tosyl group.
84.0813	$[C_5H_{10}N]^+$	Piperidine ring fragment resulting from cleavage of substituents.

Experimental Protocols

A standard and effective method for the analysis of **(1-Tosylpiperidin-2-yl)methanol** is Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- **Stock Solution:** Prepare a stock solution of **(1-Tosylpiperidin-2-yl)methanol** at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.
- **Working Solution:** Dilute the stock solution with the mobile phase solvent (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to a final concentration range of 1-10 µg/mL. The addition of formic acid promotes protonation for analysis in positive ion mode.[\[4\]](#)
- **Filtration:** Filter the final working solution through a 0.2 µm syringe filter to remove any particulate matter that could clog the LC system or the mass spectrometer's sample introduction capillary.[\[4\]](#)

Instrumentation and Parameters

The analysis can be performed using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, which provides accurate mass measurements for formula determination.

- **Ionization Mode:** Electrospray Ionization (ESI) in positive mode is recommended to promote the formation of the protonated molecule $[M+H]^+$.
- **Mass Analyzer:** Q-TOF or Orbitrap for high-resolution mass analysis.
- **Sample Infusion:** The prepared sample can be introduced into the mass spectrometer via direct infusion or through an LC system for separation from any impurities.
- **Typical ESI Source Parameters:**
 - Capillary Voltage: 3.5 - 4.5 kV
 - Nebulizer Gas (N_2): 1.5 - 2.5 bar

- Drying Gas (N₂): 8 - 12 L/min
- Drying Gas Temperature: 200 - 300 °C
- Data Acquisition:
 - Full Scan (MS1): Acquire data in a mass range of m/z 50-500 to detect the parent ion and major fragments.
 - Tandem MS (MS/MS): Select the protonated parent ion ([M+H]⁺ at m/z 270.12) as the precursor ion for collision-induced dissociation (CID) to generate and detect product ions. This confirms the fragmentation pathways. Varying the collision energy (e.g., 10-40 eV) will help to observe a full range of fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the mass spectrometry analysis of **(1-Tosylpiperidin-2-yl)methanol**.



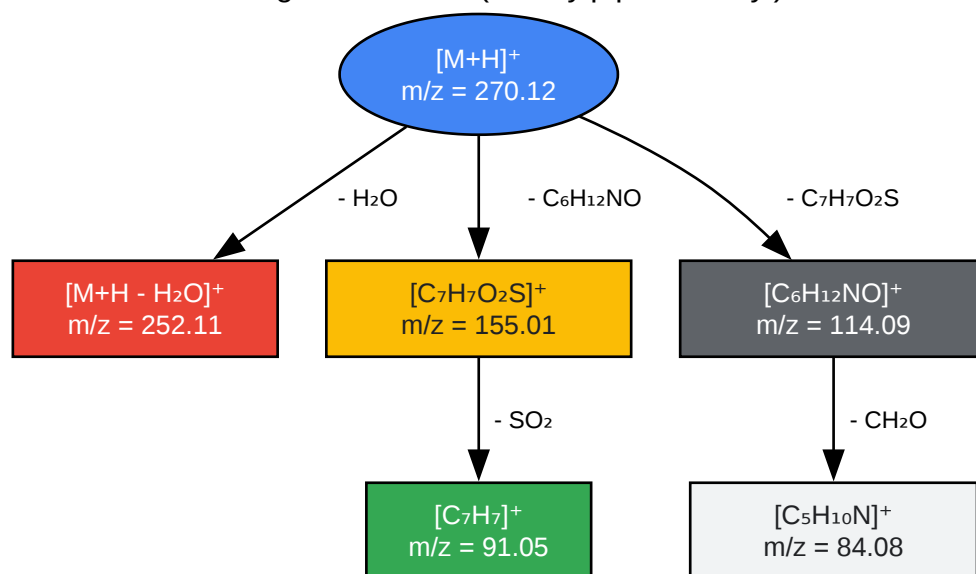
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Caption: General workflow for sample analysis.

Predicted Fragmentation Pathway

This diagram visualizes the predicted fragmentation pattern of **(1-Tosylpiperidin-2-yl)methanol**, starting from the protonated parent molecule.

Predicted Fragmentation of (1-Tosylpiperidin-2-yl)methanol

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References

- 1. organomation.com [organomation.com]
- 2. arts-sciences.und.edu [arts-sciences.und.edu]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 5. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
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